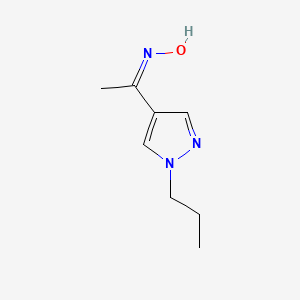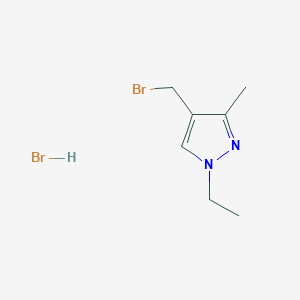![molecular formula C11H18N2O B2364044 N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide CAS No. 2411284-91-6](/img/structure/B2364044.png)
N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by a team of researchers at the University of Urbino, Italy. URB597 has been the subject of numerous scientific studies due to its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide works by inhibiting the FAAH enzyme, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide increases the levels of endocannabinoids, which in turn, leads to increased analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of endocannabinoids, which have analgesic and anxiolytic effects. It has also been shown to decrease pain sensitivity and improve mood. Additionally, N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide for lab experiments is its selectivity for FAAH, which allows for more precise targeting of the endocannabinoid system. However, one limitation of N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide is that it has a relatively short half-life, which can make it difficult to study in vivo.
Direcciones Futuras
There are a number of future directions for research on N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide. One area of interest is its potential therapeutic applications in various medical conditions, including anxiety, depression, pain, and addiction. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Finally, there is interest in developing more potent and selective inhibitors of FAAH, which could lead to the development of more effective therapies for a range of medical conditions.
Métodos De Síntesis
The synthesis of N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide involves the reaction of 3-(aminomethyl)pyridine with ethyl 2-bromo-2-methylpropionate, followed by reduction with sodium borohydride to produce the intermediate compound, 2-(2,5-dihydropyrrol-1-yl)ethylamine. This compound is then reacted with acryloyl chloride to yield N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide.
Aplicaciones Científicas De Investigación
N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide has been extensively studied for its potential therapeutic applications in various medical conditions, including anxiety, depression, pain, and addiction. It has been shown to increase levels of endocannabinoids, which are natural compounds in the body that have analgesic and anxiolytic effects.
Propiedades
IUPAC Name |
N-[2-(2,5-dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-3-11(14)13(4-2)10-9-12-7-5-6-8-12/h3,5-6H,1,4,7-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOTZKAOVRKRAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1CC=CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)


![2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile](/img/structure/B2363967.png)


![4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363972.png)
![1,1-Dibromospiro[2.3]hexane](/img/structure/B2363975.png)
![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)

![2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide](/img/structure/B2363980.png)
![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)
![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)
